Validated Intermediate for High-Value GPR119 Agonist BMS-903452: A Procurement-Critical Application
The primary procurement rationale for 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is its established and documented role as a critical intermediate in the synthesis of BMS-903452, a potent and selective GPR119 agonist developed for type 2 diabetes . This specific synthetic pathway has been validated in peer-reviewed and patent literature, establishing a direct link between this building block and a high-value clinical candidate. In contrast, closely related analogs such as 2-Chloropyrimidine (CAS 1722-12-9) or 2-(Pyrimidin-5-yl)acetonitrile (CAS 1000564-45-3) lack the necessary dual functionality (the 2-chloro handle and the 5-oxyacetonitrile tether) to enable this same high-efficiency synthetic route, making them unsuitable substitutes for this specific application .
| Evidence Dimension | Documented Role in Synthesis of BMS-903452 |
|---|---|
| Target Compound Data | Validated key intermediate in the published synthetic route. |
| Comparator Or Baseline | 2-Chloropyrimidine; 2-(Pyrimidin-5-yl)acetonitrile |
| Quantified Difference | Qualitative: Target compound enables the specific synthetic route; comparators do not. |
| Conditions | Multi-step organic synthesis as described in medicinal chemistry literature and patents. |
Why This Matters
This validated application provides procurement teams with a clear, high-value use-case, ensuring the compound is sourced for a specific, published purpose rather than for generic exploratory chemistry.
